Cas no 299936-84-8 (3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde)

3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a specialized aromatic aldehyde compound featuring a unique ether-linked phenolic structure. Its molecular design, incorporating ethoxy and methylphenoxy substituents, enhances its utility as an intermediate in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals. The compound's aldehyde functionality offers reactivity for condensation and nucleophilic addition reactions, while its ether linkages contribute to improved solubility and stability under various conditions. This makes it suitable for applications requiring controlled reactivity and selective functionalization. Its structural properties are advantageous in the development of advanced materials and bioactive molecules, where precise molecular architecture is critical.
3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde structure
299936-84-8 structure
商品名:3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde
CAS番号:299936-84-8
MF:C18H20O4
メガワット:300.349
CID:3084987
PubChem ID:2286033

3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Ethoxy-4-(2-p-tolyloxy-ethoxy)-benzaldehyde
    • 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde

3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-05356-0.05g
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
299936-84-8 95%
0.05g
$21.0 2023-10-28
Enamine
EN300-05356-0.25g
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
299936-84-8 95%
0.25g
$44.0 2023-10-28
TRC
E499465-1g
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
299936-84-8
1g
$ 250.00 2022-06-05
TRC
E499465-500mg
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
299936-84-8
500mg
$ 160.00 2022-06-05
TRC
E499465-100mg
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
299936-84-8
100mg
$ 50.00 2022-06-05
Enamine
EN300-05356-5.0g
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
299936-84-8 95%
5g
$296.0 2023-04-29
Aaron
AR019IQE-5g
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
299936-84-8 95%
5g
$432.00 2023-12-14
1PlusChem
1P019II2-100mg
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
299936-84-8 95%
100mg
$69.00 2025-03-16
Aaron
AR019IQE-1g
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
299936-84-8 95%
1g
$148.00 2025-02-28
A2B Chem LLC
AV22698-100mg
3-Ethoxy-4-(2-p-tolyloxy-ethoxy)-benzaldehyde
299936-84-8 95%
100mg
$67.00 2024-04-20

3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde 関連文献

3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehydeに関する追加情報

Research Brief on 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde (CAS: 299936-84-8): Recent Advances and Applications in Chemical Biology and Medicine

3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde (CAS: 299936-84-8) is a synthetic organic compound with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief provides an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.

The compound's unique structure, featuring an ethoxy and methylphenoxyethoxy substituent on the benzaldehyde core, has attracted attention for its versatility in organic synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) in cancer pathways. The researchers successfully utilized 299936-84-8 to develop a series of potent inhibitors of the MDM2-p53 interaction, showing promising anti-proliferative effects in vitro.

In the field of antimicrobial research, a recent investigation reported in Bioorganic & Medicinal Chemistry Letters explored the derivative synthesis of 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde for developing new antifungal agents. The study revealed that certain structural modifications of this compound led to significant activity against Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to mammalian cells. These findings suggest potential applications in addressing drug-resistant fungal infections.

From a chemical biology perspective, the compound has shown interesting properties as a photoactivatable probe. A 2024 publication in ACS Chemical Biology detailed its use in developing photoaffinity labeling agents for studying membrane protein dynamics. The researchers capitalized on the benzaldehyde moiety's reactivity to create probes that could selectively label and track G protein-coupled receptors (GPCRs) in live cells, providing new tools for receptor studies.

The synthetic accessibility of 299936-84-8 has also been improved through recent methodological advances. A green chemistry approach published in Organic Process Research & Development described an efficient, solvent-free synthesis route with improved yield and reduced environmental impact. This development is particularly relevant for scaling up production while maintaining sustainability standards in pharmaceutical manufacturing.

Looking forward, the compound's potential appears particularly promising in the area of neurodegenerative disease research. Preliminary data from ongoing studies suggest that derivatives of 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde may modulate neuroinflammatory pathways, though these findings require further validation. The compound's ability to cross the blood-brain barrier, as demonstrated in recent pharmacokinetic studies, enhances its potential for central nervous system applications.

In conclusion, 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde (CAS: 299936-84-8) continues to emerge as a valuable chemical entity in biomedical research. Its diverse applications span from medicinal chemistry to chemical biology, with recent studies uncovering new therapeutic potentials and synthetic utilities. As research progresses, this compound and its derivatives are likely to play increasingly important roles in drug discovery and development pipelines.

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